N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-20(16-10-5-2-6-11-16)21-19(15-8-3-1-4-9-15)24-23(31-21)25-22(28)17-12-7-13-18(14-17)26(29)30/h1-14H,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXOSGEZTYRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Structural Characteristics
The compound features a thiazole ring , a benzamide moiety , and a nitro substituent . These structural components contribute to its chemical reactivity and biological activity:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Provides diverse pharmacological properties including antibacterial and anticancer activities. |
| Benzamide Moiety | Enhances interaction with biological targets. |
| Nitro Group | May increase efficacy by forming reactive intermediates upon bioreduction. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Cyclization of α-haloketones and thioureas under acidic or basic conditions.
- Introduction of the Benzoyl Group : Achieved through Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
- Attachment of the Phenyl Group : Utilizes coupling reactions such as Suzuki or Heck coupling with appropriate phenyl halides.
These steps are crucial for producing high yields and purity, particularly in industrial settings where optimization is necessary for large-scale synthesis .
The biological activity of this compound is primarily influenced by its structural components. Preliminary studies suggest that compounds with similar structures exhibit significant anti-inflammatory and cytotoxic effects . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially modulating various biochemical pathways .
Pharmacological Properties
Research indicates that thiazole derivatives like this compound possess diverse pharmacological properties:
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antifungal Properties : Thiazole derivatives are known for their antifungal activities.
- Anticancer Effects : Studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar thiazole derivatives:
- Anticancer Studies : A study on thiazole derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis .
- Antimicrobial Activity : Research indicated that certain thiazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their potential therapeutic applications .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds with nitro groups could interfere with enzyme functions, leading to reduced cell viability in resistant cancer cell lines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole-based benzamides have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects .
Anticancer Potential
Thiazole derivatives are being investigated for their anticancer properties. This compound could potentially serve as a lead compound in the development of new anticancer agents due to its ability to interact with specific molecular targets involved in tumorigenesis . Studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines.
Neuroprotective Effects
Recent studies suggest that thiazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound's ability to modulate autophagy pathways could be beneficial for drug repurposing efforts aimed at treating such conditions .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The synthetic pathway often includes:
- Formation of the thiazole ring.
- Introduction of the benzoyl group.
- Nitro substitution at the aromatic ring.
Optimizing these synthetic routes can lead to higher yields and better purity of the final product.
Study on Antimicrobial Activity
A study conducted on thiazole derivatives demonstrated their effectiveness against several bacterial strains. The results showed that certain modifications to the benzamide structure significantly enhanced antibacterial properties, suggesting a structure–activity relationship (SAR) that could be exploited for further development .
Evaluation of Anticancer Activity
In another research effort focusing on anticancer applications, derivatives of this compound were evaluated for their cytotoxic effects on different cancer cell lines. The findings indicated that specific substitutions on the thiazole ring improved potency against cancer cells while maintaining selectivity towards non-cancerous cells .
Preparation Methods
Thiazole Core Formation
The thiazole ring serves as the central scaffold, synthesized via cyclization reactions. A common approach involves condensing α-haloketones with thioureas or thioamides. For example, 4-phenyl-5-benzoylthiazole-2-amine can be prepared by reacting α-bromobenzoylacetophenone with thiourea under acidic conditions. The reaction typically proceeds at elevated temperatures (80–100°C) in ethanol or acetic acid, yielding the thiazole amine intermediate.
Key Reaction Parameters :
Introduction of the Benzoyl and Phenyl Groups
The 5-benzoyl and 4-phenyl substituents are introduced during thiazole formation or via post-functionalization. Friedel-Crafts acylation is employed to attach the benzoyl group, using benzoyl chloride and a Lewis acid catalyst like AlCl₃ in dichloromethane. Alternatively, Suzuki-Miyaura coupling enables the incorporation of aryl groups at the 4-position, utilizing phenylboronic acid and palladium catalysts.
Optimization Insight :
Amidation with 3-Nitrobenzoyl Chloride
The final step involves coupling the thiazole amine with 3-nitrobenzoyl chloride. This is achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography or recrystallization.
Representative Procedure :
- Dissolve 4-phenyl-5-benzoylthiazole-2-amine (1.0 mmol) and 3-nitrobenzoyl chloride (1.05 mmol) in dichloromethane.
- Add DMAP (0.125 mmol) and DCC (1.0 mmol).
- Stir for 3–6 hours at 25°C.
- Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 25–42% (varies with substituents)
Optimization of Reaction Conditions
Solvent and Temperature Effects
Low-temperature conditions (−78°C to 0°C) are critical for minimizing side reactions during lithiation steps, as demonstrated in organolithium-mediated functionalizations. Conversely, amidation proceeds efficiently at room temperature in polar aprotic solvents like dichloromethane or THF.
Catalytic Systems
The use of DMAP as a nucleophilic catalyst accelerates amide bond formation by activating the acyl chloride. Patent data indicates that catalytic Pd complexes enhance coupling reactions for aryl group introduction, with Pd(PPh₃)₄ yielding superior results.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (CDCl₃) :
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals planar thiazole rings and intramolecular hydrogen bonds (N—H⋯O, O—H⋯O), stabilizing the molecular conformation.
Q & A
What are the common synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield?
Basic:
The compound is typically synthesized via coupling reactions between substituted thiazol-2-amine derivatives and benzoyl chloride analogs. For example, a pyridine-mediated acylation of 5-benzoyl-4-phenylthiazol-2-amine with 3-nitrobenzoyl chloride under ambient conditions is a standard approach. TLC monitoring and purification via column chromatography are essential for isolating the product .
Advanced:
Microwave-assisted synthesis (e.g., Biotage Initiator Microwave at 403 K under N₂) significantly reduces reaction time (1 hour vs. overnight) while improving yield (≥85%) by enhancing molecular collision efficiency. Solvent optimization (e.g., DMF vs. pyridine) and stoichiometric control (1:1 molar ratio) are critical to minimizing side products like unreacted intermediates or hydrolysis byproducts .
How can the structural conformation of this compound be validated experimentally and computationally?
Basic:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, intermolecular hydrogen bonds (N–H⋯O, C–H⋯F) and π-π stacking interactions in related thiazole derivatives have been resolved with R-factors < 0.05, confirming planar conformations .
Advanced:
Density Functional Theory (DFT) calculations using software like Multiwfn can predict electron density distribution, bond orders, and electrostatic potential surfaces. Comparative analysis of experimental (SC-XRD) and computed bond lengths (e.g., C–N: 1.33 Å vs. 1.35 Å) validates computational models .
What biological screening methodologies are appropriate for evaluating its antitumor potential?
Basic:
Initial cytotoxicity screening via the NCI-60 cell line panel (Developmental Therapeutics Program, NCI) identifies activity profiles. IC₅₀ values < 10 μM in leukemia (e.g., K-562) or breast cancer (MCF-7) lines warrant further study. Dose-response curves and apoptosis assays (Annexin V/PI staining) confirm mechanistic pathways .
Advanced:
Target-specific assays, such as inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms or GSK-3β kinase inhibition, require enzyme purification and activity measurements (e.g., ADP-Glo™ kinase assays). Co-crystallization with target proteins (e.g., GSK-3β) reveals binding modes and informs SAR .
How do substituents on the thiazole and benzamide moieties influence bioactivity?
Basic:
Electron-withdrawing groups (e.g., nitro at position 3 on benzamide) enhance electrophilicity, improving enzyme inhibition. Substitutions on the thiazole ring (e.g., benzoyl at position 5) increase lipophilicity, enhancing membrane permeability. Comparative studies show 3-nitro derivatives exhibit 3–5× higher cytotoxicity than unsubstituted analogs .
Advanced:
QSAR models using Hammett σ constants and logP values predict activity trends. For example, replacing benzoyl with 2,4-dichlorobenzyl (ClogP = 4.2 vs. 3.5) improves logD by 0.7 units, correlating with 2× higher in vivo antitumor efficacy in murine models .
What analytical techniques are recommended for purity assessment and stability studies?
Basic:
HPLC-UV (C18 column, acetonitrile/water gradient) with >95% purity threshold. Stability under accelerated conditions (40°C/75% RH for 6 months) identifies degradation products (e.g., nitro reduction to amine) via LC-MS .
Advanced:
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HRMS and ¹H-NMR track structural integrity. Kinetic modeling (Arrhenius plots) predicts shelf-life at 25°C, identifying optimal storage conditions (desiccated, -20°C) .
How can computational tools predict its pharmacokinetic properties?
Advanced:
Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier permeability (logBB > 0.3) and plasma protein binding (≥90%). ADMET predictors (e.g., SwissADME) highlight potential CYP3A4-mediated metabolism, guiding prodrug design to improve oral bioavailability .
What crystallographic data are critical for understanding its solid-state behavior?
Advanced:
Hydrogen-bonding motifs (e.g., N–H⋯O dimers) and packing coefficients (≥0.7) correlate with solubility. For instance, centrosymmetric dimers in related nitrobenzamides reduce aqueous solubility (0.1 mg/mL) but enhance thermal stability (mp > 200°C) .
How can structural modifications mitigate metabolic instability?
Advanced:
Deuterating labile protons (e.g., N–H in thiazole) or introducing fluorine at metabolically vulnerable sites (e.g., para to nitro) reduces first-pass clearance. In vitro microsomal assays (human liver microsomes) validate metabolic half-life improvements (t₁/₂ > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
